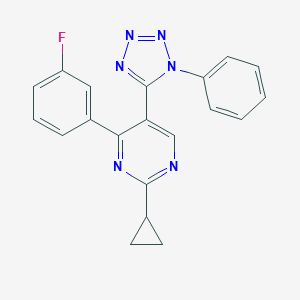
2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a pyrimidine derivative and has been shown to have a variety of interesting properties that make it useful for a range of applications. In
作用機序
The mechanism of action of 2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine is not fully understood. However, it is known to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). By inhibiting these enzymes, this compound is able to reduce inflammation and potentially induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine are varied and complex. This compound has been shown to have anti-inflammatory effects, potentially through its inhibition of COX-2 and PDE4. Additionally, it has been shown to induce apoptosis in cancer cells. However, the exact mechanisms by which this occurs are not fully understood.
実験室実験の利点と制限
One of the main advantages of 2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine is its potential as an anti-inflammatory and anticancer agent. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a potentially safe compound to use in lab experiments. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are many potential future directions for the study of 2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine. One potential avenue of research is the development of more efficient synthesis methods for this compound. Additionally, further studies could be conducted to better understand the mechanisms by which this compound induces apoptosis in cancer cells. Finally, this compound could be further studied for its potential use in other applications, such as the treatment of autoimmune disorders.
合成法
The synthesis of 2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine can be achieved through a multi-step process. The initial step involves the reaction of 3-fluorobenzaldehyde with cyclopropylamine to form 3-fluorophenylcyclopropylamine. This intermediate product is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the desired compound.
科学的研究の応用
2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has been widely studied for its potential use in scientific research. This compound has been shown to have a variety of interesting properties that make it useful for a range of applications. For example, it has been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
特性
製品名 |
2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine |
|---|---|
分子式 |
C20H15FN6 |
分子量 |
358.4 g/mol |
IUPAC名 |
2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyltetrazol-5-yl)pyrimidine |
InChI |
InChI=1S/C20H15FN6/c21-15-6-4-5-14(11-15)18-17(12-22-19(23-18)13-9-10-13)20-24-25-26-27(20)16-7-2-1-3-8-16/h1-8,11-13H,9-10H2 |
InChIキー |
COTTVXJEFZOMOT-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NC=C(C(=N2)C3=CC(=CC=C3)F)C4=NN=NN4C5=CC=CC=C5 |
正規SMILES |
C1CC1C2=NC=C(C(=N2)C3=CC(=CC=C3)F)C4=NN=NN4C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B214786.png)
![4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B214787.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B214789.png)
![N-[3-(benzoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B214791.png)
![N-[3-(2-furoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B214792.png)
![N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide](/img/structure/B214793.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide](/img/structure/B214795.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B214797.png)
![5-nitro-N-[4-(2-oxazolo[4,5-b]pyridinyl)phenyl]-2-furancarboxamide](/img/structure/B214798.png)